![molecular formula C18H15N3 B12422073 (6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ARQ 069 is a chemical compound known for its inhibitory effects on fibroblast growth factor receptors (FGFR), specifically FGFR1 and FGFR2. It is an analog of ARQ 523 and exhibits enantiospecific inhibition, meaning it targets specific enantiomers of FGFR. This compound is primarily used in scientific research to study its effects on FGFR-related pathways and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ARQ 069 is synthesized through a series of chemical reactions that involve the selective targeting of unphosphorylated, inactive forms of FGFR1 and FGFR2. The synthesis process typically involves the use of specific reagents and catalysts to achieve the desired enantiospecific inhibition .
Industrial Production Methods: Industrial production of ARQ 069 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and effectiveness of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: ARQ 069 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
ARQ 069 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of FGFR and its effects on various chemical pathways.
Biology: Investigated for its role in cellular signaling and its potential therapeutic applications in cancer research.
Medicine: Explored for its potential use in developing treatments for diseases related to FGFR dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFR
Wirkmechanismus
ARQ 069 exerts its effects by targeting the unphosphorylated, inactive forms of FGFR1 and FGFR2. It inhibits the enzymatic activity of these receptors through a non-ATP competitive mechanism, meaning it does not compete with ATP for binding. This inhibition prevents the phosphorylation and activation of FGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
ARQ 523: An analog of ARQ 069 with similar inhibitory effects on FGFR.
FGFR Inhibitors: Other compounds that target FGFR, such as AZD4547 and BGJ398.
Uniqueness of ARQ 069: ARQ 069 is unique due to its enantiospecific inhibition and its preference for binding to the unphosphorylated, inactive forms of FGFR1 and FGFR2. This specificity makes it a valuable tool for studying FGFR-related pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C18H15N3 |
|---|---|
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
(6S)-6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C18H15N3/c19-18-20-11-13-10-16(12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(13)21-18/h1-9,11,16H,10H2,(H2,19,20,21)/t16-/m0/s1 |
InChI-Schlüssel |
BMOQBIIJPJVMDI-INIZCTEOSA-N |
Isomerische SMILES |
C1[C@H](C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


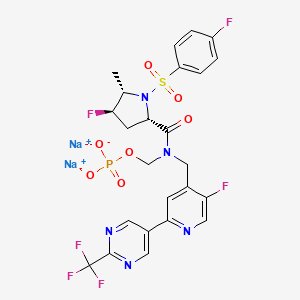
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
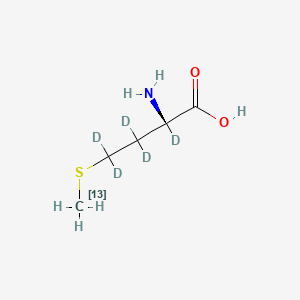
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
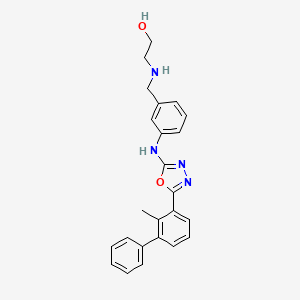
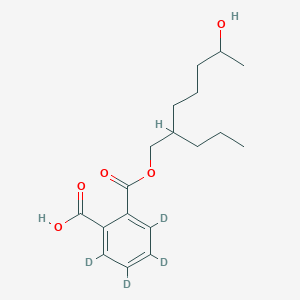


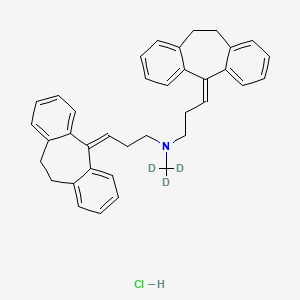
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
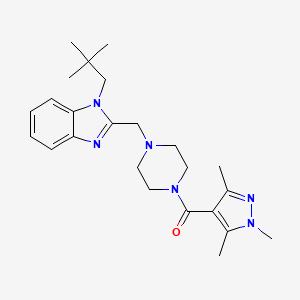
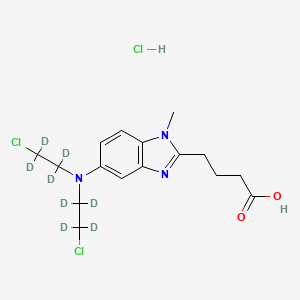
![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
